![molecular formula C9H8ClN3OS B2409928 5-[(2-Clorofenoxi)metil]-1,3,4-tiadiazol-2-amina CAS No. 84138-74-9](/img/structure/B2409928.png)
5-[(2-Clorofenoxi)metil]-1,3,4-tiadiazol-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C9H8ClN3OS and its molecular weight is 241.69. The purity is usually 95%.
BenchChem offers high-quality 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos orales
El compuesto ha sido investigado como un posible candidato a fármaco oral. Los investigadores han predicho su biodisponibilidad utilizando herramientas computacionales, considerando factores como la lipofilia (logP), la constante de ionización (pKa), la solubilidad (logS) y la permeabilidad (logD). La validación experimental confirmó una estrecha concordancia entre los valores predichos y los medidos. El compuesto permanece estable en diversas condiciones, lo que sugiere su idoneidad para la administración oral .
Actividad anti-acetilcolinesterasa
Notablemente, la 5-[(2-Clorofenoxi)metil]-1,3,4-tiadiazol-2-amina exhibe actividad anti-acetilcolinesterasa dependiente de la dosis. Esta propiedad sugiere su posible uso en el tratamiento de trastornos neurodegenerativos, donde la inhibición de la acetilcolinesterasa es beneficiosa .
Propiedades antifúngicas
Si bien no se menciona explícitamente en los estudios iniciales, compuestos relacionados con estructuras similares han sido evaluados para la actividad antifúngica. Una mayor exploración de este aspecto podría revelar aplicaciones adicionales .
Inhibición enzimática
El precursor del compuesto, 5-[(4-clorofenoxi)-metil]-1,3,4-oxadiazol-2-tiol (OXCPM), se ha utilizado para preparar acetamidas sulfánil con actividades antibacterianas e inhibitorias de enzimas. Investigar su potencial como inhibidor enzimático podría arrojar información valiosa .
Propiedades biofarmacéuticas
Comprender los perfiles de disolución, permeación a través de la barrera hematoencefálica y toxicidad del compuesto es crucial para el desarrollo de fármacos. Estudios adicionales pueden explorar estas propiedades para optimizar su farmacocinética .
Perspectivas mecanísticas
Los estudios de citometría de flujo y fluorescencia pueden dilucidar los mecanismos de acción del compuesto, arrojando luz sobre sus interacciones con los componentes celulares y las posibles vías terapéuticas .
Mecanismo De Acción
Target of Action
The primary target of 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents acetylcholine from accessing the site, thereby inhibiting the enzyme’s activity . The inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, which in turn enhances cholinergic transmission .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses. The downstream effects of this include increased muscle contraction and stimulation of the parasympathetic nervous system .
Pharmacokinetics
The pharmacokinetic properties of 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine include its lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) . These properties were predicted using computational tools and then verified experimentally . The compound exhibits good oral bioavailability, as it absorbs well from the oral route and remains stable at ambient temperature and physiological pH . It exhibits degradation under oxidative and thermal stress .
Result of Action
The molecular and cellular effects of the compound’s action include an increase in the concentration of acetylcholine in the synaptic cleft and enhanced cholinergic transmission . This results in increased muscle contraction and stimulation of the parasympathetic nervous system . The compound’s remarkable dose-dependent anti-acetylcholinesterase activity indicates that it may be a potential drug candidate for treating neurodegenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine. For instance, the compound remains stable under various photolytic and pH stress conditions . It exhibits degradation under oxidative and thermal stress . The compound’s migration to the hydrophilic compartment on increasing pH suggests that its action and efficacy may be influenced by the pH of the environment .
Propiedades
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c10-6-3-1-2-4-7(6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLYOHVQLYTUDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NN=C(S2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-p-Tolyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2409846.png)
![N-{4-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2409850.png)
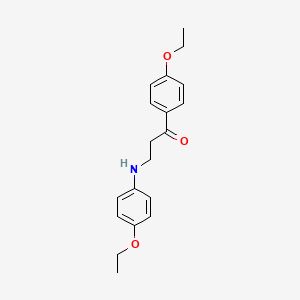
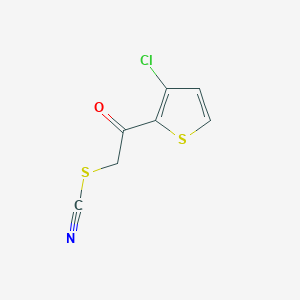

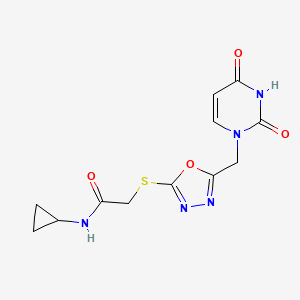
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409858.png)

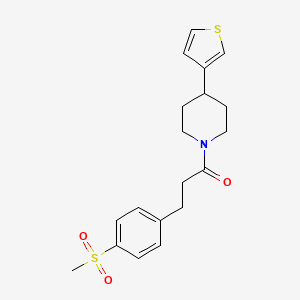
![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)

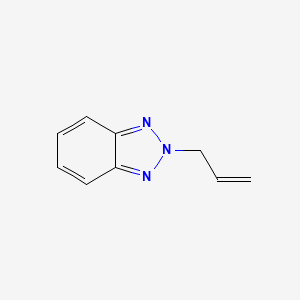
![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)
